RSS0680

Targeted Protein Degradation Kinase Degrader Proteomics

RSS0680 (CAS 2769753-48-0), also designated as Bivalent Ligand 277 , is a heterobifunctional PROTAC compound that simultaneously engages FLT3 kinase via a thieno[3,2-d]pyrimidine-based warhead and the von Hippel‑Lindau (VHL) E3 ubiquitin ligase via a hydroxyproline‑bearing ligand, connected through a piperazine‑hexanoyl linker chain. With a molecular weight of 1021.32 Da (formula C₅₂H₆₄N₁₀O₆S₃), it is supplied as a light yellow to yellow solid powder with a purity typically ≥98% and demonstrates high DMSO solubility (200 mg/mL; 195.83 mM).

Molecular Formula C52H64N10O6S3
Molecular Weight 1021.3 g/mol
Cat. No. B10823927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSS0680
Molecular FormulaC52H64N10O6S3
Molecular Weight1021.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O
InChIInChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1
InChIKeyLYEASLAOGYYESL-GYRLGPJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RSS0680 Procurement Guide: A Bifunctional Multi-Kinase PROTAC Degrader for Aberrant Kinase Disease Models


RSS0680 (CAS 2769753-48-0), also designated as Bivalent Ligand 277 [1], is a heterobifunctional PROTAC compound that simultaneously engages FLT3 kinase via a thieno[3,2-d]pyrimidine-based warhead and the von Hippel‑Lindau (VHL) E3 ubiquitin ligase via a hydroxyproline‑bearing ligand, connected through a piperazine‑hexanoyl linker chain [2]. With a molecular weight of 1021.32 Da (formula C₅₂H₆₄N₁₀O₆S₃), it is supplied as a light yellow to yellow solid powder with a purity typically ≥98% and demonstrates high DMSO solubility (200 mg/mL; 195.83 mM) [2]. The compound was disclosed as Example 22 in WO2022093742 A1, which systematically mapped the degradable kinome using multiplexed quantitative proteomics [2]. RSS0680 is engineered for the co‑translational or post‑translational degradation of a defined set of protein kinases rather than simple catalytic inhibition, making its mechanism fundamentally distinct from conventional ATP‑competitive kinase inhibitors [1][2].

Why Pan-Kinase Inhibitors or Narrow-Spectrum PROTACs Cannot Replace RSS0680 in Degradable Kinome Profiling


Selecting a substitute for RSS0680 in experimental workflows is non‑trivial because the compound occupies a unique position in the kinase‑degrader design space: it degrades 23 structurally and functionally diverse kinases across the AAK1, CDK, GAK, SIK, LIMK, MAPK, and WEE1 families, yet its breadth is purposefully constrained relative to ultra‑promiscuous degraders such as WH‑10417‑099 (>125 kinases degraded) [1]. Conventional pan‑kinase inhibitors (e.g., staurosporine) merely inhibit catalytic activity without eliminating kinase scaffolding functions [2]. Conversely, narrow‑spectrum PROTACs like TL13‑12 degrade only 5 kinases (ALK, Aurora A, FER, PTK2, RPS6KA1) , missing numerous disease‑relevant targets that RSS0680 engages. The compound’s VHL‑based E3 ligase recruitment further distinguishes it from cereblon (CRBN)‑based multi‑kinase degraders, enabling orthogonal degradation mechanisms that are differentially sensitive to E3 ligase expression profiles across cell lines [1][3]. Substituting RSS0680 with any single inhibitor or degrader would therefore either fail to eliminate kinase scaffolding functions, degrade an overly narrow or excessively broad set of targets, or engage an incompatible E3 ligase axis, compromising the reproducibility and interpretability of kinome‑wide functional studies [1].

Quantitative Head‑to‑Head Evidence for RSS0680 Differentiation in Kinase Degrader Procurement


Kinase Degradation Breadth: 23 Targets vs. Narrow‑Spectrum and Ultra‑Broad PROTACs

RSS0680 induces significant degradation of 23 distinct kinases—including AAK1, CDK1, CDK2, CDK4, CDK6, CDK16, EIF2AK4, GAK, LATS1, LIMK2, MAPK6, MAPKAPK5, MARK2, MARK4, MKNK2, NEK9, RPS6KB1, SIK2, SNRK, STK17A, STK17B, STK35, and WEE1—as demonstrated by multiplexed quantitative proteomics in MOLT‑4 cells following 5‑hour treatment at 1 μM [1]. This breadth is approximately 4.6‑fold greater than the ALK‑targeted PROTAC TL13‑12, which degrades only 5 kinases (ALK, Aurora A, FER, PTK2, RPS6KA1) , yet approximately 5.4‑fold narrower than the ultra‑promiscuous CRBN‑based degrader WH‑10417‑099 (>125 unique kinases degraded) . RSS0680 thus occupies an intermediate, therapeutically relevant degradation space that is neither too narrow for comprehensive disease modeling nor excessively broad, reducing the risk of confounding off‑target degradation phenotypes observed with ultra‑broad degraders [1].

Targeted Protein Degradation Kinase Degrader Proteomics

Antiproliferative Potency Spectrum Against Human Cancer Cell Lines

RSS0680 inhibits the proliferation of a panel of human cancer cell lines by degrading 23 kinases, with reported IC50 values spanning 0.109–7.08 μM . This potency range reflects the compound’s ability to simultaneously degrade multiple cell‑cycle kinases (CDK1/2/4/6, WEE1) and signaling kinases (GAK, SIK2, LIMK2), producing a cumulative anti‑proliferative effect that exceeds what would be predicted from single‑kinase degradation alone [1]. By comparison, the CDK4/6‑selective clinical inhibitor palbociclib exhibits IC50 values of 2.7 nM (CDK4) and 16 nM (CDK6) in biochemical assays [2] but lacks the scaffolding‑elimination and multi‑target coverage that define RSS0680’s mechanism. The breadth of the 0.109–7.08 μM range across diverse cancer cell lines indicates that RSS0680’s degradation profile is functionally consequential across multiple oncogenic contexts, providing a broad therapeutic window for in vitro disease modeling .

Cancer Cell Proliferation IC50 Multi-Kinase Degradation

E3 Ligase Recruitment Strategy: VHL‑Based Degradation vs. CRBN‑Based Multi‑Kinase PROTACs

RSS0680 recruits the VHL E3 ubiquitin ligase via its hydroxyproline‑derived ligand component, in contrast to the cereblon (CRBN)‑based recruitment strategy employed by multi‑kinase degraders such as WH‑10417‑099, SK‑3‑91, and DB0646 [1][2]. The patent WO2022093742 A1 demonstrates through comparative intracellular ligase engagement assays that VHL‑recruiting degraders (including RSS0680 and its structural analog RSS0628) produce distinct kinase degradation signatures compared to CRBN‑recruiting degraders, with certain kinases showing preferential degradation through one E3 ligase pathway over the other [1]. Furthermore, the patent explicitly assesses degradation through a p97‑dependent mechanism using co‑treatment with CB‑5083, confirming that RSS0680‑induced degradation proceeds via the ubiquitin‑proteasome system in a p97‑dependent manner [1]. This VHL‑dependency makes RSS0680 particularly valuable in cell lines with low or absent CRBN expression, where CRBN‑based PROTACs show attenuated activity [1][3].

E3 Ubiquitin Ligase VHL PROTAC Design

Physicochemical Profile and Solution Stability for in Vitro and in Vivo Dosing Feasibility

RSS0680 exhibits a DMSO solubility of 200 mg/mL (195.83 mM) with ultrasonic warming to 60°C, enabling preparation of concentrated stock solutions suitable for in vitro dose‑response studies and in vivo formulation protocols . The compound has a calculated LogP of 7.2, molecular weight of 1021.32 Da, and contains 5 hydrogen bond donors and 15 hydrogen bond acceptors . For in vivo administration, a protocol using 10% DMSO + 40% PEG300 + 5% Tween‑80 + 45% saline yields a clear solution at ≥5 mg/mL (4.90 mM) . In comparison, the ultra‑broad CRBN‑based degrader WH‑10417‑099 (MW ~980–1050 Da range) shares similar molecular weight constraints but exhibits different solubility characteristics due to its distinct linker chemistry and E3 ligase ligand . The availability of a validated in vivo formulation protocol for RSS0680 reduces the empirical formulation burden for research groups transitioning from in vitro to in vivo experiments .

DMSO Solubility PROTAC Formulation Physicochemical Properties

P97‑Dependent Degradation Mechanism Validated by Pharmacological Rescue

The WO2022093742 A1 patent explicitly demonstrates that kinase degradation by RSS0680 is p97‑dependent: co‑treatment with 5 μM of the p97 inhibitor CB‑5083 partially rescues kinase abundance levels in MOLT‑4 cells treated with 1 μM RSS0680 for 5 hours, as visualized by scatterplots comparing fold‑change in relative protein abundance with (blue) and without (orange) CB‑5083 [1]. This pharmacological rescue experiment provides direct mechanistic evidence that RSS0680‑induced degradation proceeds through the p97/VCP‑mediated extraction of ubiquitinated kinases from protein complexes prior to proteasomal degradation, rather than through alternative degradation pathways (e.g., lysosomal) [1]. In contrast, not all PROTAC kinase degraders have been subjected to such rigorous p97‑dependency validation; many commercial PROTACs are characterized solely by degradation endpoint measurements without definitive pathway‑specific pharmacological rescue data [2]. The availability of this mechanistic validation data allows researchers to predict and interpret RSS0680’s behavior in genetic backgrounds with p97 dysfunction or under proteotoxic stress conditions [1].

p97/VCP Ubiquitin-Proteasome System Degradation Mechanism

RSS0680 Application Scenarios: Definitive Use Cases Driven by Quantitative Differentiation Data


Mapping the Degradable Kinome in Hematologic Malignancy Cell Lines

RSS0680’s degradation of 23 kinases across the AAK1, CDK, GAK, SIK, LIMK, and WEE1 families—confirmed by quantitative proteomics in MOLT‑4 cells [1]—makes it an optimal probe for systematically assessing kinase vulnerability in hematologic cancers. Unlike ultra‑broad degraders such as WH‑10417‑099 (>125 kinases), RSS0680’s constrained target set reduces confounding degradation noise while still covering the major kinase nodes dysregulated in acute lymphoblastic leukemia (MOLT‑4) and neuroblastoma (KELLY) [1]. Researchers can use RSS0680 at 1 μM for 5‑hour treatments to generate kinome‑wide abundance change datasets that are interpretable and reproducible across laboratories [1].

CRBN‑Independent Degradation Studies Using VHL‑Recruiting PROTAC Pharmacology

In cellular models with low or absent cereblon expression—such as certain multiple myeloma lines resistant to IMiD‑class drugs [2]—RSS0680 provides a VHL‑based degradation route that bypasses CRBN dependency altogether [1]. The patent’s comparative intracellular ligase engagement data confirm that VHL‑recruiting degraders like RSS0680 and RSS0628 produce degradation signatures orthogonal to those of CRBN‑based degraders (SK‑3‑91, DB0646), enabling researchers to dissect E3 ligase‑specific contributions to kinase degradation efficiency [1]. Procurement of RSS0680 alongside a CRBN‑based degrader allows head‑to‑head comparative studies of degradation pathway engagement.

In Vivo Kinase Degradation Pharmacodynamics with Validated Formulation

RSS0680’s pre‑validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween‑80 + 45% saline, yielding ≥5 mg/mL clear solution) enables direct translation from in vitro proteomics findings to in vivo pharmacodynamic studies. The 0.109–7.08 μM antiproliferative IC50 range across cancer cell lines provides a dosing rationale for animal experiments targeting tumor xenografts driven by dysregulated CDK, WEE1, or GAK signaling. The compound’s p97‑dependent mechanism, validated by CB‑5083 rescue [1], further supports its use in studies investigating the role of the ubiquitin‑proteasome system in tumor maintenance.

Scaffolding Function Ablation Studies Distinguishing Kinase Catalytic vs. Non‑Catalytic Roles

Because RSS0680 eliminates entire kinase proteins rather than merely inhibiting their ATP‑binding pockets, it can be deployed to dissect the scaffolding (non‑catalytic) functions of kinases like CDK6, LIMK2, and WEE1—functions that persist under treatment with conventional inhibitors such as palbociclib [3]. Comparative experiments using RSS0680 (degrader) versus palbociclib (CDK4/6 inhibitor) or staurosporine (pan‑kinase inhibitor) can distinguish phenotypes arising from loss of kinase catalytic activity from those requiring elimination of the kinase protein scaffold [3]. This application is uniquely enabled by RSS0680’s PROTAC mechanism and cannot be addressed by inhibitor‑only procurement strategies.

Technical Documentation Hub

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24 linked technical documents
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